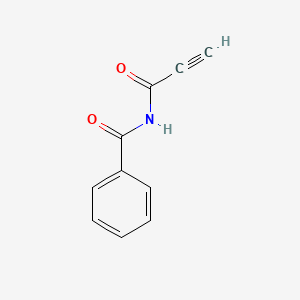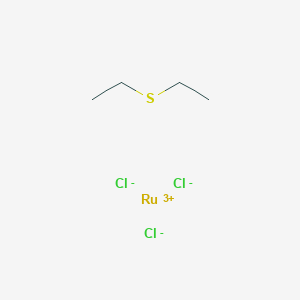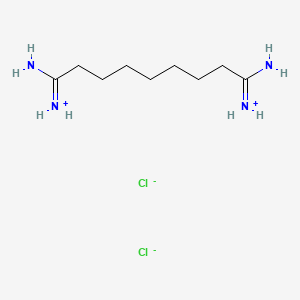] ester CAS No. 68310-11-2](/img/structure/B13781787.png)
9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[[(2-hydroxypropyl)imino](1-methyl-2,1-ethanediyl)] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester is a complex organic compound belonging to the class of fatty acid esters. It is characterized by its long hydrocarbon chain and ester functional groups, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester typically involves the esterification of 9-Octadecenoic acid (oleic acid) with a suitable diol, such as 1,2-ethanediol, in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where oleic acid and 1,2-ethanediol are reacted in large reactors. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include epoxides and diols.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different ester derivatives.
Applications De Recherche Scientifique
9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle due to its biocompatibility.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with lipid membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing the fatty acid and diol components. These components can then participate in various metabolic pathways, influencing cellular functions and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenoic acid, methyl ester: Similar in structure but with a simpler ester group.
9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains additional double bonds and hydroxyl groups.
Uniqueness
9-Octadecenoic acid (9Z)-, 1,2-ethanediylbis[(2-hydroxypropyl)imino] ester is unique due to its complex ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
| 68310-11-2 | |
Formule moléculaire |
C50H96N2O6 |
Poids moléculaire |
821.3 g/mol |
Nom IUPAC |
1-[2-hydroxypropyl-[2-[2-hydroxypropyl(2-octadec-9-enoyloxypropyl)amino]ethyl]amino]propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C50H96N2O6/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-49(55)57-47(5)43-51(41-45(3)53)39-40-52(42-46(4)54)44-48(6)58-50(56)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h21-24,45-48,53-54H,7-20,25-44H2,1-6H3 |
Clé InChI |
JLOVJSAKNJGLQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)CN(CCN(CC(C)O)CC(C)OC(=O)CCCCCCCC=CCCCCCCCC)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)


![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
